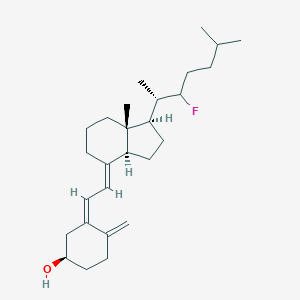

22-Fluorovitamin D3

Description

Structure

3D Structure

Properties

CAS No. |

110536-31-7 |

|---|---|

Molecular Formula |

C27H43FO |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-3-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H43FO/c1-18(2)8-15-26(28)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(29)12-9-19(22)3/h10-11,18,20,23-26,29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26?,27+/m0/s1 |

InChI Key |

BULPIFATHWIAFY-YAPHLITASA-N |

SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)C(CCC(C)C)F |

Canonical SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F |

Synonyms |

22-fluorovitamin D3 |

Origin of Product |

United States |

Synthetic Methodologies for 22 Fluorovitamin D3

Historical Synthetic Routes

Early syntheses of 22-Fluorovitamin D3 adapted existing strategies for modifying the vitamin D side chain and constructing the characteristic triene system. These routes typically involved a fluorination step on a suitable steroid precursor, followed by the photochemical and thermal steps necessary to form the vitamin D skeleton.

Early Approaches and Starting Materials (e.g., (22S)-cholest-5-ene-3β,22-diol)

An early approach to synthesizing this compound, reported in 1986 by Kumar and coworkers, utilized (22S)-cholest-5-ene-3β,22-diol as a starting material. nih.govmdpi.com This compound, also known as (22S)-22-hydroxycholesterol, served as a readily available steroid precursor with the desired stereochemistry at C3 and C22. wikipedia.orgnih.gov The synthesis began with the selective protection of the C3 hydroxyl group of (22S)-cholest-5-ene-3β,22-diol, typically as an acetate. nih.govmdpi.comnih.gov This protection was crucial to prevent unwanted reactions at the C3 position during subsequent steps.

Application of Diethylaminosulfur Trifluoride (DAST) in Fluorination Reactions

A key step in the historical synthesis of this compound involved the introduction of the fluorine atom at the C22 position. This was achieved through the use of N,N-(diethylamino)sulfur trifluoride (DAST). nih.govmdpi.comnih.govresearchgate.netacs.org DAST is a commonly used fluorinating reagent that can convert hydroxyl groups into fluorides. In the synthesis starting from the protected (22S)-cholest-5-ene-3β,22-diol, treatment with DAST resulted in the fluorination at the C22 position, yielding 22-fluorocholest-5-en-3β-acetate. nih.govresearchgate.net It is worth noting that DAST has also been employed in the synthesis of other fluorinated vitamin D analogs, such as 1-fluorovitamin D3 and 1α,25-difluorovitamin D3, highlighting its utility in introducing fluorine into the vitamin D skeleton. nih.govresearchgate.net

Photochemical Isomerization of Provitamin D Diene Intermediates

Following the introduction of the fluorine atom, the synthesis required the formation of the characteristic vitamin D triene system. This was accomplished through a sequence involving the creation of a 5,7-diene unit in the B ring of the fluorinated steroid precursor. nih.govmdpi.comnih.gov The 5,7-diene, analogous to provitamin D (7-dehydrocholesterol), undergoes a photochemical reaction upon irradiation with UV light. nih.govphotobiology.comresearchgate.netmdpi.comgoogle.com This photolysis step cleaves the 9,10-bond of the B ring, leading to the formation of a previtamin D intermediate. nih.govphotobiology.commdpi.comgoogle.com The photochemical isomerization is a crucial step in the synthesis of vitamin D compounds, converting a cyclic provitamin into a seco-steroid previtamin with a cleaved B ring. researchgate.netgoogle.comnih.gov

Thermal Equilibration in the Final Synthetic Steps

The previtamin D intermediate formed during the photochemical isomerization is not the final vitamin D structure. The previtamin undergoes a subsequent thermal rearrangement, specifically a sigmatropic 1,7-hydrogen shift, to yield the thermodynamically more stable vitamin D structure. nih.govphotobiology.comresearchgate.netgoogle.commdpi.com This thermal equilibration step is typically carried out by heating the previtamin intermediate. nih.govresearchgate.netnih.gov The thermal conversion promotes the shifting of the equilibrium from the previtamin intermediate to the vitamin D product. nih.govacs.org In the synthesis of this compound, the photolysis of the 5,7-diene intermediate, followed by thermal equilibration, resulted in the formation of the target compound. nih.govresearchgate.net

Advancements in Stereoselective Synthesis

While early methods successfully synthesized this compound, they did not always provide control over the stereochemistry at the C22 position. nih.govmdpi.com More recent efforts have focused on developing stereoselective routes to specifically access the individual C22 epimers.

Utilization of Electrophilic Fluorination Reagents (e.g., N-Fluorobenzenesulfonimide (NFSI))

Electrophilic fluorination reagents play a key role in introducing fluorine atoms into organic molecules. N-Fluorobenzenesulfonimide (NFSI) is a commonly employed electrophilic fluorinating agent in the synthesis of fluorinated vitamin D3 analogs. nih.govmdpi.comresearchgate.netnih.govresearchgate.net In the context of C22 fluorination, NFSI has been utilized in conjunction with chiral auxiliaries to achieve stereoselectivity. nih.govmdpi.comnih.gov For instance, an electrophilic stereoselective fluorination methodology at the C22 position of the vitamin D3 side-chain has been developed using NFSI and CD-ring imides incorporating an Evans chiral auxiliary. nih.govmdpi.comnih.gov This approach allows for the introduction of the fluorine atom with control over the resulting stereochemistry at C22.

Application of Chiral Auxiliaries (e.g., Evans Chiral Auxiliary) in Stereoselective C22 Fluorination

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com The Evans chiral auxiliary, often in the form of oxazolidinone ligands, has been successfully applied in the stereoselective fluorination at the C22 position of the vitamin D3 side-chain. nih.govmdpi.comresearchgate.netnih.govresearchgate.net These auxiliaries are typically attached to side-chain precursors, such as carboxylic acids derived from the Inhoffen-Lythgoe diol. nih.govmdpi.comresearchgate.net The presence of the chiral auxiliary creates a chiral environment that influences the approach of the electrophilic fluorinating reagent (e.g., NFSI), leading to the preferential formation of one stereoisomer at the C22 position. After the fluorination step, the chiral auxiliary can typically be removed to yield the desired stereodefined C22-fluorinated intermediate. wikipedia.org

Convergent Synthetic Strategies Utilizing CD-Ring Side-Chain Fragments

Convergent synthesis is a strategy that involves synthesizing key fragments separately and then coupling them in a later step to form the final molecule. This approach is particularly useful in the synthesis of complex molecules like vitamin D3 analogs, allowing for the creation of diverse libraries by combining different fragments. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net In the synthesis of this compound and its analogs, convergent strategies frequently utilize pre-synthesized CD-ring side-chain fragments that already contain the desired fluorination at the C22 position. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net These fluorinated CD-ring fragments are then coupled with appropriate A-ring precursors, often using reactions like the Wittig-Horner coupling, to construct the full vitamin D skeleton. researchgate.netacs.orgnih.govacs.org The Inhoffen-Lythgoe diol serves as a common starting material for the preparation of these CD-ring side-chain fragments. nih.govmdpi.comresearchgate.netresearchgate.net

Synthesis of Related C22-Fluorinated Vitamin D3 Analogs (e.g., 22,22-Difluoro-25-hydroxyvitamin D3)

Beyond the monofluoro species, the synthesis of difluorinated analogs at the C22 position, such as 22,22-difluoro-25-hydroxyvitamin D3, has also been explored. researchgate.netacs.orgnih.govacs.org The synthesis of 22,22-difluoro-25-hydroxyvitamin D3 has been achieved through various routes, including those involving cationic fluorination. acs.orgnih.gov These synthetic efforts aim to investigate the impact of introducing two fluorine atoms at the C22 position on the biological profile of the vitamin D3 analog. Research findings indicate that 22,22-difluoro-25-hydroxyvitamin D3 exhibits increased stability against metabolism by the CYP24A1 enzyme compared to its non-fluorinated counterpart, 25-hydroxyvitamin D3. researchgate.netacs.orgnih.govacs.org However, the effect of fluorination specifically at the C22 position on metabolic stability was observed to be less pronounced when compared to fluorination at the C23 or C24 positions. researchgate.netacs.orgnih.govacs.org

Receptor Binding Dynamics and Molecular Interactions

Vitamin D Receptor (VDR) Binding Studies

The VDR is a ligand-dependent transcription factor that, upon binding to its ligand, forms a heterodimer with the retinoid X receptor (RXR) and modulates gene transcription by binding to vitamin D response elements (VDREs) in target gene promoters. researchgate.netcsic.es The ligand binding domain (LBD) of the VDR accommodates the vitamin D ligand, and specific interactions within this domain are critical for receptor activation and subsequent biological responses. acs.orgbiomolther.org

Studies have shown that the introduction of a fluorine atom at the C22 position of vitamin D3 significantly impacts its binding affinity for the VDR. Compared to the natural hormone 1,25-dihydroxyvitamin D3, 22-fluorovitamin D3 exhibits considerably lower binding affinity for the chick intestinal cytosol receptor for 1,25-dihydroxyvitamin D3. researchgate.net This indicates that the fluorine substitution at this position hinders the optimal interaction with the VDR binding pocket.

In contrast, other fluorinated vitamin D analogs with modifications at different positions, such as certain C22-diyne analogues with a C17-methyl group, have shown potent VDR-binding affinity, comparable to or even stronger than the natural hormone. acs.orgmdpi.comnih.gov This highlights the specific and critical role of the C22 position in VDR binding.

For comparison, the affinity of VDR for 25-hydroxyvitamin D3 is 100- to 1,000-fold lower than for 1,25-dihydroxyvitamin D3, which has a high affinity with a KD of approximately 0.1 nM. frontiersin.org

An interactive table summarizing comparative VDR binding affinities based on available data:

| Compound | VDR Binding Affinity (Relative to 1,25-dihydroxyvitamin D3) | Source Species (if specified) |

| 1,25-dihydroxyvitamin D3 | 100% (Reference) | Chick Intestine, Human researchgate.netfrontiersin.org |

| This compound | Very poor / Significantly reduced | Chick Intestine researchgate.net |

| (10Z)-19-fluoro-1α,25(OH)2D3 | ~10% | Not specified nih.gov |

| 23,23-difluoro-1α,25(OH)2D3 | ~14% (one-seventh as active) | Not specified nih.gov |

| Certain C22-diyne analogues | Potent, comparable or higher | Not specified acs.orgmdpi.comnih.gov |

The VDR LBD has a conserved three-dimensional structure with a ligand binding pocket. acs.org The binding of a ligand like 1,25-dihydroxyvitamin D3 induces a conformational change in the LBD, leading to the recruitment of coactivator proteins. acs.org Specific amino acid residues within the LBD form crucial anchoring contacts with the hydroxyl groups of 1,25-dihydroxyvitamin D3. For instance, the 1α-hydroxyl group interacts with Ser237 and Arg274, the 3β-hydroxyl group with Tyr143 and Ser278, and the 25-hydroxyl group with His305 and His397. biomolther.org

The introduction of a fluorine atom at the C22 position appears to disrupt these critical interactions or alter the conformation of the side chain within the VDR LBD, leading to reduced binding affinity. While specific details on the molecular interactions of this compound within the VDR LBD are not extensively detailed in the search results, studies on other side-chain modified vitamin D analogs provide insight. For example, modifications and increasing size of substituents in the C22 position of 2-methylene-19-nor-vitamin D3 analogs have been shown to decrease VDR binding affinity. acs.org Conversely, specific modifications, such as the addition of a 22-methyl group with a (20S)-25-hydroxylated side-chain, can significantly increase VDR binding affinity depending on the stereochemistry. acs.org This underscores the sensitivity of VDR interaction to modifications in the C22 region and the adjacent side chain.

The conformation of the vitamin D molecule, particularly the A-ring and the seco-B ring, plays a significant role in its interaction with the VDR. nih.gov The A-ring moiety is anchored in the VDR ligand-binding pocket through hydrogen-bonding interactions involving the 1α- and 3β-hydroxyl groups. biomolther.orgnih.gov The A-ring can exist in different conformations (alpha and beta), and the preferred conformation upon VDR binding is crucial for activity. nih.gov

While the direct impact of C22 fluorination on the A-ring conformation of this compound and its influence on VDR binding specificity is not explicitly detailed, studies on other fluorinated vitamin D analogs provide relevant context. For example, fluorination at the C19 position has been used to study the A-ring conformation in the VDR complex using 19F-NMR. nih.gov These studies have shown that different fluorinated analogs can exhibit distinct A-ring conformer populations, and their affinity for VDR can be considerably reduced compared to 1,25-dihydroxyvitamin D3, despite retaining some ability to activate gene transcription. nih.gov

Influence of C22 Fluorination on VDR Ligand Binding Domain (LBD) Interactions

Vitamin D Binding Protein (DBP) Interactions

Vitamin D binding protein (DBP) is the primary transporter of vitamin D metabolites in the bloodstream, carrying the majority of circulating vitamin D compounds. frontiersin.orgfrontiersin.orgcellapplications.com DBP plays a crucial role in the transport, storage, and availability of vitamin D metabolites to various tissues. cellapplications.com

Studies have quantitatively assessed the binding affinity of this compound for DBP, particularly in rat plasma. Research indicates that this compound binds less avidly to rat plasma DBP compared to vitamin D3. researchgate.net This suggests that the fluorine substitution at the C22 position weakens the interaction with the binding site on DBP.

DBP has a single binding site for all vitamin D metabolites, with varying affinities depending on the specific compound. frontiersin.org Generally, DBP exhibits the highest affinity for 25-hydroxyvitamin D metabolites, followed by 1,25-dihydroxyvitamin D metabolites, and the lowest affinity for vitamin D itself. frontiersin.org The affinity of DBP for 1,25-dihydroxyvitamin D is typically 10–100 times lower than for 25-hydroxyvitamin D. frontiersin.org

An interactive table summarizing DBP binding affinities based on available data:

| Compound | DBP Binding Affinity (Comparative) | Source Species (if specified) |

| Vitamin D3 | Reference | Rat Plasma researchgate.net |

| This compound | Less avidly bound than Vitamin D3 | Rat Plasma researchgate.net |

| 25-hydroxyvitamin D3 | High Affinity | Human, Rat, Chick frontiersin.org |

| 1,25-dihydroxyvitamin D3 | Lower Affinity than 25(OH)D3 | Human, Rat, Chick frontiersin.org |

The presence of a fluorine group at the C22 position has been shown to inhibit the binding of this compound to rat vitamin D binding protein when compared to the binding of its hydrogen analog, vitamin D3. researchgate.net This reduced binding affinity for DBP can have implications for the systemic transport and distribution of this compound.

Vitamin D metabolites are mostly carried by DBP (about 85%) and to a lesser extent by albumin (10-15%) in the bloodstream, with a very small fraction (<1%) remaining unbound. frontiersin.orgfrontiersin.org The binding to DBP is crucial for maintaining the circulating levels of vitamin D metabolites and delivering them to target tissues. cellapplications.com A lower binding affinity for DBP, as observed with this compound, could potentially lead to a higher fraction of the compound being unbound or bound to albumin, influencing its half-life and tissue distribution.

While the search results specifically mention the poor binding of this compound to DBP compared to vitamin D3 and its potential impact on biological activity researchgate.netmdpi.com, detailed information on the precise mechanism by which the C22 fluorine influences DBP recognition or the specific consequences for systemic transport and tissue uptake of this compound is limited. However, it is understood that alterations in DBP binding affinity for vitamin D metabolites can influence their plasma concentrations and potentially their availability for cellular uptake and action, although the exact relationship between free versus bound vitamin D and biological activity is complex and still an area of research. nih.gov

Quantitative Assessment of DBP Binding Affinity (e.g., rat plasma DBP)

Interaction with Non-Canonical Nuclear Receptors

Studies have indicated that various vitamin D3 metabolites and analogs can interact with nuclear receptors other than the VDR, including retinoic acid-related orphan receptors (RORs) and liver X receptors (LXRs) nih.govnih.govmdpi-res.commdpi.com. These interactions can mediate diverse biological effects, influencing processes like immunity and metabolism nih.govmdpi.comguidetopharmacology.org.

Retinoic acid-related orphan receptors alpha (RORα) and gamma (RORγ) are nuclear receptors involved in various cellular functions, including metabolism, immunity, and differentiation mdpi.com. Research has shown that several vitamin D3 and lumisterol (B196343) metabolites can function as weak inverse agonists of RORα and RORγ nih.gov. Specifically, 20-hydroxyvitamin D3 [20(OH)D3] and 20,23-dihydroxyvitamin D3 [20,23(OH)2D3], as well as the classical active form 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], have demonstrated inhibitory effects on RORα- and RORγ-mediated transactivation in cellular assays nih.gov. Molecular modeling studies have suggested that these vitamin D analogs can dock to the ligand-binding domains of RORα and RORγ, predicting favorable binding nih.gov. The inhibition of RORE-mediated activation by these compounds is consistent with an antagonistic activity nih.gov. While direct binding and functional data for this compound with RORα and RORγ are not extensively detailed in the provided search results, the known interactions of other side-chain modified vitamin D analogs with these receptors suggest a potential for this compound to also exhibit some degree of cross-reactivity.

Data from studies on other vitamin D metabolites and their interaction with RORs:

| Compound | ROR Target | Activity | Reference |

| 20(OH)D3 | RORα, RORγ | Antagonist/Inverse Agonist | nih.govnih.gov |

| 20,23(OH)2D3 | RORα, RORγ | Antagonist/Inverse Agonist | nih.govnih.gov |

| 1,25(OH)2D3 | RORγ | Weak Inverse Agonist | nih.gov |

| 1,25(OH)2D3 | RORα, RORγ | Antagonist/Inverse Agonist | nih.gov |

Beyond RORs, vitamin D derivatives have also been explored for their interactions with other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR) and Liver X Receptors (LXRs) nih.govmdpi-res.com. The AhR is a ligand-activated transcription factor involved in regulating a wide range of biological responses, including those to environmental pollutants and endogenous molecules researchgate.net. LXRs (LXRα and LXRβ) are nuclear receptors that play crucial roles in cholesterol homeostasis, lipid metabolism, and inflammatory responses nih.govguidetopharmacology.orgnih.gov.

Recent research has indicated that derivatives of vitamin D3 and lumisterol can act as ligands for LXRs nih.gov. Molecular docking studies using the crystal structures of the ligand-binding domains of LXRα and LXRβ have shown that hydroxylated vitamin D3 metabolites can exhibit high docking scores, predicting good binding affinity nih.gov. Experimental binding assays and reporter gene activation studies have validated that these derivatives can bind to and activate LXR-response elements nih.gov. While the majority of tested metabolites functioned as LXRα/β agonists, some, including 1,25(OH)2D3 and 25-hydroxyvitamin D3 [25(OH)D3], acted as inverse agonists of LXRα but agonists of LXRβ nih.gov. Molecular dynamics simulations have further illustrated the different but overlapping interactions of these vitamin D derivatives with LXRs nih.gov.

Specific data on this compound's direct interaction with AhR or LXRs is not present in the provided search results. However, the documented interactions of other vitamin D analogs, particularly those with modifications on the side chain, with LXRs highlight the potential for this compound to also engage with these receptors.

Data from studies on other vitamin D metabolites and their interaction with LXRs:

| Compound | LXR Target | Activity | Binding Free Energy (kcal/mol) | Reference |

| 1,25(OH)2D3 | LXRα | Inverse Agonist | -18.15 ± 9.06 | nih.gov |

| 1,25(OH)2D3 | LXRβ | Agonist | -27.08 ± 3.52 | nih.gov |

| 25(OH)D3 | LXRα | Inverse Agonist | -16.13 ± 4.50 | nih.gov |

| 25(OH)D3 | LXRβ | Agonist | -22.75 ± 6.22 | nih.gov |

| 20(OH)D3 | LXRα | Agonist | -22.92 ± 4.09 | nih.gov |

| 20(OH)D3 | LXRβ | Agonist | -22.62 ± 6.40 | nih.gov |

| 1,20(OH)2D3 | LXRα | Inverse Agonist | -21.91 ± 4.65 | nih.gov |

| 1,20(OH)2D3 | LXRβ | Agonist | -23.69 ± 4.30 | nih.gov |

| 20,22(OH)2L3 | LXRα | Agonist | -20.14 ± 4.40 | nih.gov |

| 20,22(OH)2L3 | LXRβ | Agonist | -28.19 ± 3.88 | nih.gov |

This table presents binding free energy data for the interaction of several vitamin D3 and lumisterol derivatives with LXRα and LXRβ, calculated through molecular dynamics simulations nih.gov. These values indicate the favorability of binding, with more negative values suggesting stronger interactions nih.gov.

Metabolic Pathways and Biotransformation

In Vitro Metabolic Stability and Catabolism

The metabolic stability of vitamin D analogs is largely determined by their susceptibility to catabolism, primarily mediated by cytochrome P450 enzymes.

Resistance to Cytochrome P450 24A1 (CYP24A1)-Mediated Inactivation

CYP24A1 is a key enzyme responsible for the metabolic inactivation of active vitamin D metabolites, such as 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃) and 25-hydroxyvitamin D3 (25(OH)D₃), by initiating hydroxylation at the C23 or C24 positions of the side chain, leading to subsequent oxidation steps nih.gov. The introduction of a fluorine atom, particularly at or near these metabolic hotspots, can confer resistance to CYP24A1-mediated degradation researchgate.netjst.go.jp.

Research indicates that fluorination at the C22 position can contribute to increased stability against human CYP24A1 metabolism compared to the non-fluorinated counterpart, 25-hydroxyvitamin D3. researchgate.net However, the extent of this resistance can vary depending on the specific fluorination pattern. researchgate.net

Comparative Metabolic Stability of C22 Fluorination with Other Side-Chain Modifications (e.g., C23, C24 Fluorination)

The position of fluorine substitution on the vitamin D side chain significantly impacts metabolic stability against CYP24A1. Studies comparing C22 fluorination with fluorination at other positions, such as C23 and C24, have shown that the metabolic stability against human CYP24A1 can differ based on the fluorinating position. researchgate.net While 22,22-difluoro-25(OH)D₃ demonstrated increased stability compared to 25-hydroxyvitamin D3, fluorination specifically at the C22 position had little effect on metabolic stability when compared to C24- and C23-fluoro analogues. researchgate.net This suggests that fluorination at C23 and C24 may be more effective in conferring resistance to CYP24A1-mediated metabolism than fluorination at C22. researchgate.net

Impact of Fluorine Count (e.g., Monofluorination vs. Difluorination at C22) on Metabolic Fate

The number of fluorine atoms at the C22 position can also influence metabolic stability. For instance, 22,22-difluoro-25(OH)D₃ has been shown to be more stable against human CYP24A1 metabolism than its non-fluorinated analog, 25-hydroxyvitamin D3. researchgate.net While the search results specifically mention the increased stability of a difluorinated analog at C22, a direct comparison of the metabolic fate of monofluorination versus difluorination specifically at the C22 position of 22-Fluorovitamin D3 was not explicitly detailed in the provided snippets. However, the general principle observed with other fluorinated analogs suggests that increasing the number of fluorine atoms at a metabolic site often enhances resistance to enzymatic degradation. jst.go.jpresearchmap.jp

Pharmacokinetic Implications of C22 Fluorination

Pharmacokinetics describes how a compound is absorbed, distributed, metabolized, and eliminated by the body. mhmedical.comwikipedia.org Alterations in metabolic stability, such as those conferred by C22 fluorination, can have significant pharmacokinetic implications.

Exploration of Alternative Metabolic Pathways (e.g., via CYP11A1 Hydroxylation)

While CYP24A1 is the primary enzyme for vitamin D inactivation, other cytochrome P450 enzymes can also metabolize vitamin D compounds. CYP11A1 (cytochrome P450scc) is known to initiate alternative metabolic pathways for vitamin D3 by hydroxylating the side chain at various positions, including C17, C20, C22, and C23, producing a range of metabolites. nih.govnih.gov Although CYP11A1 does not act on 25(OH)D₃, it can metabolize vitamin D3 itself. nih.gov While the provided information confirms CYP11A1's ability to hydroxylate vitamin D3 at C22, there is no explicit data in the search results detailing the metabolism of this compound specifically by CYP11A1. However, given the enzyme's activity on the vitamin D3 side chain, it represents a potential alternative metabolic pathway that could be explored for fluorinated analogs like this compound.

Structure Activity Relationship Sar Studies

Elucidating the Role of C22 Fluorination in Biological Potency

The introduction of a fluorine atom at the C22 position of the vitamin D3 side chain represents a specific modification investigated for its impact on biological activity and pharmacokinetics.

Quantitative Comparison of Biological Activity to Native Vitamin D3 (e.g., in intestinal calcium transport assays)

Studies comparing the biological activity of 22-fluorovitamin D3 to native vitamin D3 have revealed notable differences, particularly in key vitamin D-mediated processes such as intestinal calcium transport and bone calcium mobilization. In experiments conducted in vitamin D-deficient rats, this compound demonstrated significantly lower potency compared to vitamin D3. This compound was found to increase active intestinal calcium transport only at a high dose of 50,000 pmol per rat. In contrast, vitamin D3 elicited a similar effect at substantially lower doses, ranging between 50 and 500 pmol per rat. nih.govuni.lu

The reduced biological activity of this compound correlates with its binding characteristics to vitamin D-binding protein (DBP) and the VDR. This compound was observed to bind less avidly to rat plasma DBP than vitamin D3. nih.govuni.lunih.gov Furthermore, it exhibited very poor binding to the chick intestinal cytosol receptor for 1,25-dihydroxyvitamin D3 (calcitriol). nih.govuni.lu

Based on the research findings, a quantitative comparison of the approximate potency of this compound relative to vitamin D3 in stimulating intestinal calcium transport is presented in the table below.

| Compound | Approximate Relative Potency (Intestinal Calcium Transport) |

| Vitamin D3 | 1 |

| This compound | ~1/100 to 1/1000 (based on dose comparison) nih.govuni.lu |

| This compound | ~1/25 (in duodenal organ culture) nih.gov |

Stereochemical Influence of C22 Fluorine (e.g., (22R)- vs. (22S)-Fluoro Isomers) on Activity

The stereochemistry at the C22 position can play a crucial role in the biological activity of vitamin D3 analogs. The initial synthesis of this compound reported in 1986 did not specify the stereochemistry at the C22 position. nih.govnih.govnih.gov For a considerable period, this remained the primary reported synthesis, with the C22 stereochemistry undefined. google.comwikipedia.orgwikipedia.org

More recent advancements in synthetic methodologies have enabled the stereo-selective introduction of fluorine at the C22 position. In 2023, the first stereo-selective fluorination at C22 of the CD-ring side chain was reported, leading to the synthesis of both (22R)- and (22S)-fluoro-25-hydroxyvitamin D3. google.comwikipedia.org These novel C22-fluoro-25-hydroxyvitamin D3 analogs were synthesized and evaluated to specifically investigate the effects of side-chain fluorination, including stereochemical influences, on biological activity and metabolism. google.com Stereoselective deoxy-fluorination techniques were employed to introduce the fluorine atom at C22 with defined stereochemistry. google.com

Evaluation of the metabolic stability of C22-fluoro-25-hydroxyvitamin D3 against human CYP24A1 enzyme revealed that 22,22-difluoro-25(OH)D3 exhibited greater stability compared to its non-fluorinated counterpart, 25-hydroxyvitamin D3. However, the fluorination at the C22 position demonstrated only a minor effect on metabolic stability when compared to fluorination at the C24 and C23 positions. uni.lu While the synthesis of the (22R) and (22S) isomers of C22-fluoro-25-hydroxyvitamin D3 has been achieved, detailed comparative biological activity data specifically highlighting the stereochemical influence of the fluorine at C22 on VDR binding, transcriptional activity, or in vivo responses for these specific isomers were not extensively available in the consulted literature. Further research focusing on the distinct biological profiles of the (22R)- and (22S)-fluoro isomers at C22 is necessary to fully elucidate the stereochemical influence of fluorine at this position.

Comparative SAR with Other Fluorinated Vitamin D3 Analogs

The structure-activity relationship of fluorinated vitamin D3 analogs is significantly influenced by the position and number of fluorine atoms introduced into the molecule.

Analysis of Fluorine Position Effects (e.g., C1, C2, C19, C23, C24, C25, C26,27 Fluorination) on Biological Profiles

Fluorine has been strategically introduced at various positions within the vitamin D3 structure, including the A-ring, triene system, and side chain, often at or near metabolic sites or hydroxyl groups, to alter biological profiles. nih.gov

A-Ring Fluorination:

C1: Replacing the crucial 1α-hydroxyl group with fluorine generally leads to a marked decrease in biological activity. guidetopharmacology.orgnih.gov For instance, 1α-fluoro-25(OH)2D3 shows significantly diminished activity. guidetopharmacology.org 1β-fluorovitamin D3 demonstrated a preference for stimulating bone calcium mobilization over intestinal calcium transport and acted as a weak agonist. nih.govwikipedia.org Interestingly, while 1α-fluoro-25(OH)D3 showed no stimulation of intestinal calcium transport or bone calcium mobilization at tested doses, it exhibited a 30-fold greater binding affinity for the chick intestine VDR compared to 25(OH)D3. nih.gov

C2: Fluorination at the C2 position can influence the conformation of the A-ring and alter the pKa values of adjacent hydroxyl groups at C1α and C3β. nih.gov The synthesis of 2,2-difluoro-1,25-dihydroxyvitamin D3 analogs has been reported. nih.govnih.gov Modifications at the 2α position, such as the introduction of functional groups, have been shown to enhance VDR binding affinity and increase resistance to CYP24A1-mediated metabolism, thereby prolonging the intracellular half-life in target cells. uni.luuni.lu

C3: 3β-fluorovitamin D3 showed greater biological activity in stimulating bone calcium mobilization than its hydrogen analog, 3-deoxyvitamin D3. uni.lu

Triene System Fluorination:

C6: 6-Fluorovitamin D3 is a synthetic analog where fluorine at C6 modifies biological activity and pharmacokinetics compared to native vitamin D3. lipidmaps.org

C19: Regioselective fluorination at the C19 position has been achieved. nih.gov (10Z)-19-fluoro-1α,25(OH)2D3 exhibited approximately 10% of the VDR binding affinity of 1α,25(OH)2D3. nih.gov

CD-Ring Fluorination:

C11: Synthesis of 11-fluoro-1α(OH)D3 analogs has been reported, involving stereoselective fluorination at C11. nih.govnih.gov

Side-Chain Fluorination: Side-chain fluorination is particularly relevant as it can impact metabolism by CYP24A1, a key enzyme for deactivation. nih.govuni.luwikipedia.orgwikipedia.org

C23: As a primary metabolic site for CYP24A1, fluorination at C23 has been explored to create analogs resistant to this deactivation pathway. nih.govwikipedia.orgwikipedia.org Fluorination at C23, along with C24 and C26/27, can yield potent VDR agonists with extended half-lives. nih.gov

C24: Similar to C23, C24 is a crucial site for metabolic inactivation by CYP24A1, making it a target for fluorination to enhance metabolic stability. wikipedia.orgwikipedia.org Numerous studies have investigated mono- and difluorination at C24. wikipedia.orgwikipedia.org For example, 24,24-difluoro-25-hydroxyvitamin D3 is a known synthetic analog. uni.lu The stereochemistry at C24 also influences metabolic stability; (24R)-fluoro-25-hydroxyvitamin D3 showed greater resistance to CYP24A1 metabolism than its (24S)-isomer. google.com 24,24-difluoro-24-homo-1,25-dihydroxyvitamin D3 is a synthetic analog reported to have enhanced biological activities. nih.gov

C25: Introduction of fluorine at the C25 position generally leads to decreased biological activity mediated by the VDR when compared to the parent 25(OH)D3 or 1α,25(OH)2D3. nih.gov A compound fluorinated at both C1 and C25 was found to be devoid of vitamin D activity. guidetopharmacology.org In the case of 1,24-dihydroxy-25-fluorovitamin D3, fluorination at C25 may influence its VDR binding affinity. guidetopharmacology.org

C26, C27: Fluorination at the terminal carbons of the side chain, C26 and C27, particularly hexafluorination, has been successful in creating analogs with increased resistance to CYP24A1 metabolism. nih.gov 26,26,26,27,27,27-Hexafluoro-1α,25-dihydroxyvitamin D3 (falecalcitriol) is a notable example of a multi-fluorinated side-chain analog that was designed to resist CYP24A1 metabolism and has been applied clinically. uni.lu

Effects of Multi-Fluorination on Overall Activity and Selectivity

However, multi-fluorination, especially in the side chain, can significantly impact metabolic stability. 22,22-Difluoro-25(OH)D3 demonstrated increased stability against human CYP24A1 compared to 25-hydroxyvitamin D3, although this effect was less pronounced than fluorination at C23 or C24. uni.lu The hexafluorination at C26 and C27 in falecalcitriol (B1672039) is a prime example where extensive fluorination in the side chain successfully conferred resistance to CYP24A1-mediated deactivation, leading to a clinically useful analog. uni.lu

Multi-fluorinated analogs at the terminus of the side chain have also been associated with enhanced VDR-coactivator interactions and increased prodifferentiating effects in certain cell lines. uni.lu Furthermore, multi-fluorination can influence VDR binding affinity; 24,24-difluoro-1β,3β,25-dihydroxy-19-norvitamin D3 and 24,24-difluoro-1α,3α,25-dihydroxy-19-norvitamin D3 have shown high VDR binding affinities. uni.lu These examples demonstrate that while the effects are highly dependent on the specific positions of fluorination, multi-fluorination, particularly in the side chain, is a valuable strategy for developing analogs with altered metabolic profiles and potentially enhanced or selective biological activities.

Modulation of VDR Agonist/Antagonist Activity through Side-Chain Modifications

Modifications to the side chain of vitamin D3, including the introduction of fluorine atoms or other structural changes, can significantly modulate the interaction with the VDR, influencing whether an analog acts as an agonist, partial agonist, or antagonist.

Side-chain modifications have been shown to reduce VDR binding affinity in some cases. guidetopharmacology.org Conversely, certain side-chain alterations can enhance transcriptional activity and improve the stability of the VDR-analog complex. nih.gov This highlights the delicate relationship between side-chain structure and VDR interaction dynamics.

Beyond simply affecting binding affinity, side-chain modifications are a useful strategy for developing VDR antagonists and analogs with tissue-selective VDR modulation properties. wikidata.org Vitamin D derivatives featuring bulky substituents like adamantane (B196018) rings or the formation of lactone rings in the side chain can bind to the VDR but may not induce the conformational changes necessary to stabilize an active coactivator complex. wikidata.org Some of these modified analogs function as partial agonists or even inhibit the activation of the VDR by 1,25(OH)2D3. wikidata.org The formation of a lactone ring between C23 and C26, for instance, can lead to side-chain modified lactones that act as partial VDR agonists and modulators of VDR activity. wikidata.org The biological activity of the 26,23-lactone pathway product has also been indicated to involve VDR antagonism. uni.lu

| Compound Class / Modification | Effect on VDR Activity | Notes |

| C22 Fluorination | Decreased biological activity (agonist potency) nih.govuni.lu | Reduced binding to VDR and DBP nih.govuni.lu |

| Side-Chain Modifications | Can reduce VDR binding affinity guidetopharmacology.org | Effects are structure-dependent guidetopharmacology.orgnih.gov |

| Side-Chain Modifications | Can enhance transcriptional activity nih.gov | Can stabilize VDR-analog complexes nih.gov |

| Side-Chain Modifications | Can lead to partial agonism or antagonism wikidata.org | Useful for developing tissue-selective modulators wikidata.org |

| Adamantane/Lactone Side Chains | Bind VDR, may not stabilize active cofactor conformation wikidata.org | Can inhibit 1,25(OH)2D3 activation wikidata.org |

| 26,23-Lactone | Indicated VDR antagonist activity uni.lu | Specific metabolic product |

| Side-Chain Fluorination | Affects VDR/DBP binding, metabolic stability uni.lu | Contributes to overall agonist/antagonist potential and selectivity |

Mechanistic Investigations of Biological Activity in Vitro and Preclinical Models

Genomic Actions and Gene Regulation

The classical pathway of vitamin D action involves the binding of its active metabolite, 1,25-dihydroxyvitamin D3 (calcitriol), to the nuclear vitamin D receptor (VDR) wikipedia.orgwikidata.org. Synthetic analogs like 22-Fluorovitamin D3 are investigated for their ability to interact with VDR and influence downstream genomic events wikipedia.orgwikidata.org.

VDR-Dependent Transcriptional Regulation

Upon ligand binding, the VDR undergoes a conformational change and typically forms a heterodimer with the retinoid X receptor (RXR) wikipedia.orgwikidata.org. This VDR-RXR complex then translocates to the cell nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes wikipedia.orgwikidata.orguni.lu. This binding event can either activate or repress the transcription of these genes, thereby modulating cellular function wikidata.orguni.lu. The introduction of fluorine atoms in vitamin D analogs, including at the C22 position, has been shown to influence their binding affinity for the VDR and their transactivation activity through the receptor wikipedia.orgwikidata.org. Studies on various fluorinated vitamin D3 analogues have demonstrated altered binding affinities for VDR compared to natural metabolites, and their ability to transactivate promoters, such as the osteocalcin (B1147995) promoter, has been evaluated, showing varied activities wikidata.org.

Identification of Specific Target Genes and Pathways Modulated by this compound

Research on vitamin D and its analogs involves identifying the specific genes and biological pathways whose expression is modulated. While comprehensive data specifically on this compound's target genes is limited in the provided information, studies on vitamin D3 and other analogs provide insight into the types of genes and pathways potentially affected. The VDR is known to regulate the expression of hundreds to thousands of genes across different cell types, influencing a wide range of cellular processes wikidata.orgherts.ac.ukcenmed.com. These target genes are involved in various functions, including calcium and phosphate (B84403) metabolism, cell proliferation, differentiation, and immune responses wikidata.orgherts.ac.ukfishersci.ca. Transcriptome-wide analyses in cellular models and in vivo studies with vitamin D3 have identified numerous responsive genes involved in pathways such as inflammatory response and cytokine signaling herts.ac.ukmims.comwikidata.orguni.lu. Investigations into this compound would similarly focus on identifying its unique profile of gene modulation and the specific pathways affected, potentially revealing differential effects compared to native vitamin D metabolites due to its altered VDR interaction and metabolic stability wikipedia.orgwikidata.org.

Cellular and Tissue-Specific Responses

The biological activities of vitamin D and its analogs are observed at the cellular and tissue levels, leading to specific physiological outcomes. Studies on this compound would examine its effects on key processes regulated by vitamin D, such as mineral homeostasis and immune function, in relevant in vitro and preclinical models.

Effects on Calcium and Phosphate Homeostasis Mechanisms (e.g., in intestinal systems, excluding hypercalcemia or clinical outcomes)

Vitamin D plays a critical role in regulating calcium and phosphate homeostasis, largely by influencing their absorption in the intestine and reabsorption in the kidney tcichemicals.comuni.lu. In the intestinal system, vitamin D, primarily through its active form, enhances calcium absorption by stimulating gene transcription via the VDR, leading to increased levels of calcium transporters and binding proteins tcichemicals.com. Phosphate absorption in the intestine also has a vitamin D-regulated component, mediated by transporters like NaPi-IIb, whose expression can be increased by 1,25-dihydroxyvitamin D3 uni.lu. Investigations into this compound would assess its ability to modulate these fundamental mechanisms of calcium and phosphate transport in intestinal cells or tissues in vitro, examining its impact on the expression and activity of relevant transporters and proteins involved in these processes, independent of systemic hypercalcemia or clinical outcomes tcichemicals.comuni.lu.

Immunomodulatory Mechanisms in Cellular Models (e.g., cytokine modulation, immune cell differentiation)

Vitamin D is recognized for its significant immunomodulatory properties, affecting various immune cells, including monocytes, macrophages, dendritic cells, and lymphocytes uni.lu. These effects are mediated through the presence of VDR in most immune cells uni.lu. In cellular models, vitamin D and its analogs have been shown to influence immune cell differentiation and modulate the production of cytokines uni.lu. For instance, vitamin D can promote the differentiation of monocytes into macrophages and influence the maturation and phenotype of dendritic cells. It can also modulate T cell responses, suppressing the production of pro-inflammatory cytokines (e.g., IFN-γ, IL-17, TNF-α) and promoting the production of anti-inflammatory cytokines (e.g., IL-4, IL-10). Studies on the immunomodulatory mechanisms of this compound in cellular models would investigate its effects on these processes, such as its influence on cytokine profiles released by immune cells or its impact on the differentiation pathways of relevant immune cell populations uni.lu.

Modulations of Cellular Proliferation and Differentiation (in vitro studies)

Investigations into the biological activity of this compound have included in vitro evaluations, although detailed data specifically on its effects on cellular proliferation and differentiation in various cell lines are limited in the provided search results. Early studies, such as the synthesis and biological activity evaluation reported by Kumar and coworkers in 1986, concluded that the introduction of a fluorine atom at the C-22 position resulted in a compound with weak biological activities compared to vitamin D3 itself.

In vitro assessments in these early investigations included examining the compound's affinity for the vitamin D receptor (VDR) and its ability to induce calcium-binding protein. This compound was found to bind very poorly to the chick intestinal cytosol receptor for 1,25-dihydroxyvitamin D3. Furthermore, when tested in a duodenal organ culture system, this compound demonstrated approximately 1/25th the potency of vitamin D3 in inducing calcium-binding protein.

Q & A

Q. What are the established synthetic routes for 22-Fluorovitamin D3, and what are their limitations?

The synthesis of this compound typically involves multi-step routes. Early methods utilized osmium-catalyzed diastereoselective dihydroxylation followed by deoxy-fluorination with DAST (diethylaminosulfur trifluoride), requiring 13 steps and generating toxic byproducts . A newer approach employs stereoselective fluorination at the C22 position using hydroxylated intermediates derived from cholesterol or vitamin D3 precursors. For instance, (22S)-22-hydroxycholesterol can be fluorinated via electrophilic reagents to achieve stereochemical control, reducing reliance on harmful catalysts like osmium . However, challenges include low yields in fluorination steps and the need for rigorous purification to isolate diastereomers .

Q. How is the stereochemistry at C22 confirmed in synthetic this compound analogs?

Stereochemical assignment relies on NMR spectroscopy (e.g., -NMR coupling constants) and X-ray crystallography of intermediates. For example, the configuration of (22R)- and (22S)-fluoro-25-hydroxyvitamin D3 was determined by comparing NOE correlations and chemical shifts with known stereoisomers . Advanced techniques like Mosher ester analysis or chiral chromatography may also resolve enantiomeric purity .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Receptor binding affinity : Competition assays with -1,25(OH)D3 to measure binding to the vitamin D receptor (VDR).

- Cell proliferation : Dose-response studies in cancer cell lines (e.g., MCF-7 breast cancer cells) using -thymidine uptake or MTT assays .

- Gene expression : qPCR analysis of VDR target genes (e.g., CYP24A1) in renal or intestinal cell models .

Advanced Research Questions

Q. How do steric and electronic effects of the C22-fluoro group influence VDR activation compared to non-fluorinated analogs?

The fluoro substituent at C22 alters the side-chain conformation, potentially enhancing metabolic stability by resisting CYP24A1-mediated catabolism. Computational docking studies suggest that the electronegative fluorine may form hydrogen bonds with VDR residues (e.g., His305), modulating transcriptional activity. However, excessive steric bulk can reduce binding affinity, as seen in 24,24-difluoro analogs . Experimental validation involves comparing EC values in luciferase reporter assays for VDR transactivation .

Q. What strategies mitigate cytotoxicity from fluorinating reagents in large-scale synthesis?

Recent advances replace DAST with milder fluorinating agents like Deoxo-Fluor or XtalFluor-E, which generate fewer side products . Flow chemistry techniques improve reaction control, minimizing reagent excess. For example, palladium-catalyzed cross-coupling in convergent synthesis reduces step count and enhances scalability .

Q. How do discrepancies between in vitro and in vivo efficacy of this compound arise, and how are they resolved?

Discrepancies often stem from pharmacokinetic factors (e.g., serum protein binding, tissue distribution) or metabolic inactivation. For instance, this compound may exhibit potent anti-proliferative effects in vitro but limited oral bioavailability in vivo due to rapid hepatic clearance. Solutions include structural modifications (e.g., 22-oxa derivatives) to enhance metabolic stability or formulation in lipid-based delivery systems .

Q. What analytical methods ensure purity and stability of this compound in long-term studies?

- HPLC-MS : Reversed-phase chromatography with UV/Vis or mass detection to quantify degradation products (e.g., epoxides or oxidized metabolites).

- Accelerated stability testing : Exposure to heat, light, or humidity to predict shelf-life.

- Isotope dilution assays : Use of deuterated internal standards (e.g., vitamin D3-d3) for precise quantification in biological matrices .

Data Analysis and Contradiction Resolution

Q. How are conflicting results in transcriptional potency across studies reconciled?

Variability in cell lines (e.g., differences in VDR expression levels) or assay conditions (e.g., serum-free vs. serum-containing media) can lead to contradictions. Normalizing data to endogenous controls (e.g., 25-hydroxyvitamin D3) and using standardized protocols (e.g., Charcoal-stripped serum) improves reproducibility . Meta-analyses of dose-response curves across multiple labs also identify outliers .

Q. What role does the C22-fluoro stereochemistry play in tissue-specific effects?

(22R)-fluoro analogs show higher selectivity for intestinal calcium transport, while (22S)-isomers may favor immune modulation. This is attributed to differential interactions with VDR co-regulators (e.g., retinoid X receptor) in target tissues. In vivo studies in knockout mice (e.g., VDR) clarify tissue-specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.